molecular formula C11H14ClN3O B14879374 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride

Cat. No.: B14879374
M. Wt: 239.70 g/mol
InChI Key: JBRTXKOMSHNCHZ-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride apart from these similar compounds is its specific amine group, which can participate in a wider range of chemical reactions and interactions. This makes it particularly versatile for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c12-8-4-7-10-13-14-11(15-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2;1H

InChI Key

JBRTXKOMSHNCHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCCN.Cl

Origin of Product

United States

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